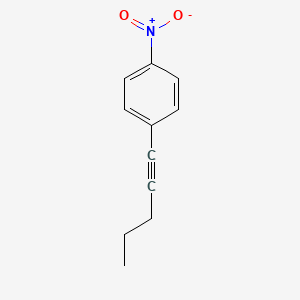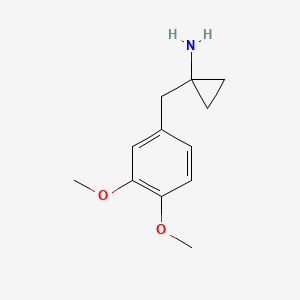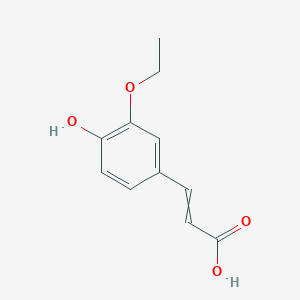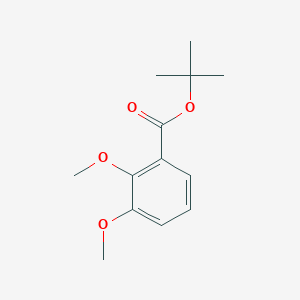![molecular formula C22H16N2O6S2 B8695170 1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 667938-12-7](/img/structure/B8695170.png)
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C22H16N2O6S2. This compound is characterized by the presence of two cyano groups and two sulfonate groups attached to a phenylene ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- typically involves the reaction of 2,3-dicyano-1,4-phenylenediamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The sulfonate groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can form hydrogen bonds or coordinate with metal ions, while the sulfonate groups can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3,6-bis(4-methylphenylsulfonyloxy)phthalonitrile
- 3,6-bis(4-methylphenylsulfonyloxy)phthalonitrile
Uniqueness
1,2-Benzenedicarbonitrile, 3,6-bis[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of both cyano and sulfonate groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in research and industrial applications.
属性
CAS 编号 |
667938-12-7 |
|---|---|
分子式 |
C22H16N2O6S2 |
分子量 |
468.5 g/mol |
IUPAC 名称 |
[2,3-dicyano-4-(4-methylphenyl)sulfonyloxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H16N2O6S2/c1-15-3-7-17(8-4-15)31(25,26)29-21-11-12-22(20(14-24)19(21)13-23)30-32(27,28)18-9-5-16(2)6-10-18/h3-12H,1-2H3 |
InChI 键 |
PWHUJYUONQLBNN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C#N)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
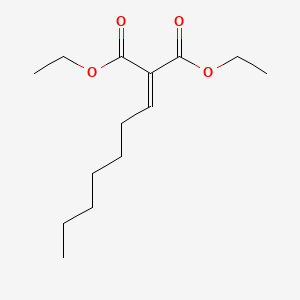
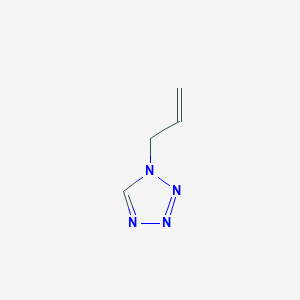

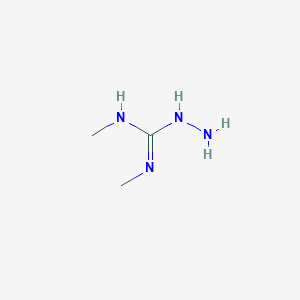

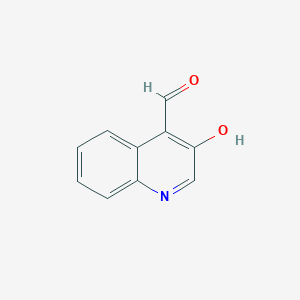
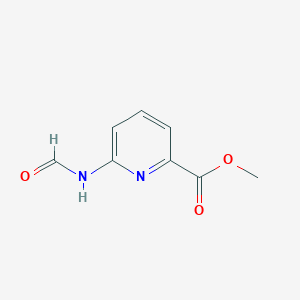

![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)
